3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide

Sulfonamide-piperazine SAR GPCR modulation Lead identification

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide (CAS 941486-98-2) is a synthetic sulfonamide-benzamide hybrid small molecule (molecular formula C₁₉H₂₀FN₃O₄S, MW 405.44 g/mol). The compound is classified within the broader chemical space of sulfonyl-piperazine derivatives and has been referenced under the alias AF-64394 in certain commercial listings.

Molecular Formula C19H20FN3O4S
Molecular Weight 405.44
CAS No. 941486-98-2
Cat. No. B2370826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide
CAS941486-98-2
Molecular FormulaC19H20FN3O4S
Molecular Weight405.44
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C19H20FN3O4S/c1-14(24)22-8-10-23(11-9-22)28(26,27)18-7-2-4-15(12-18)19(25)21-17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3,(H,21,25)
InChIKeyVIHWJYCMEWOEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide (CAS 941486-98-2): Chemical Identity and Sourcing Baseline


3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide (CAS 941486-98-2) is a synthetic sulfonamide-benzamide hybrid small molecule (molecular formula C₁₉H₂₀FN₃O₄S, MW 405.44 g/mol) [1]. The compound is classified within the broader chemical space of sulfonyl-piperazine derivatives and has been referenced under the alias AF-64394 in certain commercial listings . Its structure features a 4-acetylpiperazine sulfonyl substituent at the 3-position of the benzamide core and a 3-fluorophenyl moiety on the amide nitrogen. Publicly available authoritative database entries and peer-reviewed pharmacological data for this specific compound are extremely limited as of the present search date; the compound appears primarily in vendor catalogs and patent specifications rather than in independent medicinal chemistry or pharmacology journals.

Why a Generic Sulfonamide or Piperazine Analog Cannot Replace 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide in Targeted Workflows


Substitution with a generic sulfonamide or a structurally similar piperazine-containing benzamide is not scientifically justifiable in the absence of comparative pharmacological data. The unique 3-fluorophenyl-amide and the regiospecific 3-sulfonyl-benzamide topology present in this compound define a distinct chemotype whose target binding, off-target liability, metabolic stability, and solubility are not inferable from close analogs such as 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (CAS 930748-62-2) or N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (FR121196) [1][2]. Small positional changes in fluorine substitution (3-fluoro vs. 4-fluoro) are known to dramatically alter GPCR binding and ADME properties in related chemotypes . Without head-to-head assay data, any replacement risks invalidating a research or industrial project because the precise molecular recognition features of the 3-fluorophenyl orientation cannot be replicated by a surrogate structure.

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide: Quantified Differentiation Evidence from Literature and Patents


Absence of Publicly Available Comparative Pharmacological Data Prevents Head-to-Head Selection

A comprehensive search of PubMed, ChEMBL, DrugBank, NCATS Inxight, and Google Patents for quantifiable biological activity of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide (CAS 941486-98-2) returned no primary research articles or public bioactivity entries with comparator data. The compound is mentioned in vendor catalog listings under alias AF-64394 and may be exemplified in patent EP2261210A1 ('3-SUBSTITUTED SULFONYL PIPERAZINE DERIVATIVE'), but the full text does not contain explicit IC₅₀, Kᵢ, or ADME values for this exact molecule [1]. The closest structurally characterized analog, N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (FR121196), has published in vivo rat cognitive pharmacology with bell-shaped dose-response curves (0.1–10 mg/kg) [2], yet this data cannot be extrapolated to the target compound due to fundamental scaffold differences (sulfonamide linker vs. benzamide core, 4-fluoro vs. 3-fluoro orientation). No direct head-to-head comparison, cross-study comparable evidence, or class-level quantitative inference is currently available for the target compound.

Sulfonamide-piperazine SAR GPCR modulation Lead identification

Regioisomeric Fluorine Position Defines a Unique Chemical Space Not Populated by 4-Fluoro Analog

The target compound bears a 3-fluorophenyl moiety, whereas the commercially available regioisomer 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (CAS 930748-62-2) carries fluorine at the para position [1]. In sulfonamide and benzamide drug discovery, the 3-fluoro versus 4-fluoro substitution pattern has been demonstrated to substantially alter logP, electron distribution on the aromatic ring, and hydrogen-bond acceptor geometries, which in turn affect target engagement and CYP450 metabolism . Although direct potency data are absent, the calculated physicochemical divergence is sufficiently large that the 4-fluoro isomer cannot serve as a functional replacement without experimental validation.

Fluorine positional isomerism Chemical property differentiation Molecular recognition

Appropriate Use Cases for 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide Based on Available Evidence


Proprietary Chemical Library Screening Where Structural Novelty Is the Primary Selection Criterion

The compound’s specific 3-fluorophenyl-3-sulfonyl-benzamide architecture is structurally distinct from widely explored 4-fluorophenyl sulfonamide libraries. Procurement for high-throughput screening against GPCR, kinase, or epigenetic target panels is scientifically plausible if the goal is to probe novel chemical space for hit identification. However, the absence of reference activity data means the compound must be treated as an uncharacterized entity requiring full dose-response, selectivity, and ADME profiling by the end-user. There is no evidence to pre-select it over similar unexplored analogs [1].

Regioisomer Specificity Studies in Structure-Activity Relationship (SAR) Triplets

When running matched-pair SAR investigations around fluorophenyl-sulfonyl-benzamide series, this compound can serve as the 3-fluoro counterpart alongside the 4-fluoro isomer (CAS 930748-62-2) and the des-fluoro parent scaffold. The triplet design allows intra-laboratory SAR quantification of the fluorine position effect on target activity and selectivity. The lack of pre-existing data does not hinder this use case; rather, the value is generated by the direct in-house comparison [2].

Reference Standard for Analytical Method Development and Purity Qualification

The compound, when sourced with verified high purity (typically >95%), can function as a reference standard for HPLC, LC-MS, or NMR method setup aimed at quantifying structurally related sulfonamide-benzamide intermediates in synthetic chemistry workflows. The unique InChIKey (VIHWJYCMEWOEPI-UHFFFAOYSA-N) and defined molecular formula provide unambiguous identification credentials required for compliant analytical documentation [1].

Quote Request

Request a Quote for 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.